Product packaging for GR 125487 - d3 sulfamate(Cat. No.:)

GR 125487 - d3 sulfamate

Cat. No.: B1574504
M. Wt: 527.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery of GR 125487 as a Serotonin (B10506) 5-HT4 Receptor Antagonist

The journey to understanding the diverse functions of serotonin (5-hydroxytryptamine or 5-HT) has been marked by the identification of its numerous receptor subtypes. ebi.ac.uk The 5-HT4 receptor, a G-protein-coupled receptor, emerged as a significant therapeutic target due to its involvement in a wide range of physiological processes. mdpi.comatlasgeneticsoncology.org These receptors are expressed in the central nervous system—with high concentrations in areas like the hippocampus and striatum—and in peripheral tissues, including the gastrointestinal tract, heart, and bladder. ebi.ac.ukmdpi.comtocris.com Their activation is linked to the modulation of neurotransmitter release and cellular signaling cascades, influencing everything from gastrointestinal motility to cognitive functions. ebi.ac.ukpatsnap.com

In the early 1990s, the development of selective ligands was crucial for isolating and studying the specific functions of the 5-HT4 receptor. The creation of specific radioligands, such as [3H]-GR 113808, was a revolutionary step that allowed for the precise mapping and characterization of 5-HT4 receptor distribution in the brain. nih.gov However, the utility of some early antagonists like GR 113808 was often limited to in vitro systems due to poor bioavailability. tandfonline.com

This limitation spurred the development of new antagonists with improved properties for in vivo studies. GR 125487 was subsequently developed and identified as a highly potent and selective 5-HT4 receptor antagonist. tandfonline.comtocris.com With a high binding affinity (Ki = 0.19 nM for porcine 5-HT4 receptors), it demonstrated significant advantages, including better stability and the ability to be administered systemically to act on central nervous system targets. tandfonline.comtocris.comrndsystems.com Its selectivity is over 1000-fold for the 5-HT4 receptor compared to other serotonin receptor subtypes, making it an invaluable tool for researchers. nih.gov The sulfamate (B1201201) salt form, GR 125487 sulfamate, is orally active and is frequently used to block the effects of 5-HT4 receptor agonists, thereby confirming that an observed pharmacological effect is indeed mediated by this specific receptor. tandfonline.commedchemexpress.cn

Rationale for Deuterium (B1214612) Labeling (d3) in Pharmacological Investigations of GR 125487

The development of "GR 125487 - d3 sulfamate" represents a further refinement of this important pharmacological tool, specifically for advanced analytical techniques. glpbio.com Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen. princeton.edu The "d3" in the name indicates that three hydrogen atoms in the GR 125487 molecule have been replaced with deuterium atoms. This process, known as isotopic labeling, does not significantly alter the fundamental chemical and pharmacological properties of the compound; GR 125487-d3 retains its high affinity and selectivity for the 5-HT4 receptor. However, the increase in mass is easily detectable by mass spectrometry.

The primary rationale for using deuterated compounds like GR 125487-d3 is its application as an internal standard in quantitative bioanalysis. thalesnano.comrsc.org In preclinical studies, researchers often need to measure the exact concentration of a drug or compound (the analyte) in biological samples like plasma or tissue homogenates. Mass spectrometry is a highly sensitive technique for this purpose. thalesnano.com

By adding a known quantity of the deuterated internal standard (GR 125487-d3) to the sample, researchers can accurately quantify the amount of the non-labeled compound (GR 125487). rsc.org During analysis, the mass spectrometer can distinguish between the analyte and the slightly heavier internal standard. Any sample loss or variability during the extraction, processing, and analysis will affect both the analyte and the standard equally. By comparing the signal intensity of the analyte to that of the internal standard, a precise and reliable quantification can be achieved. thalesnano.comnih.gov This method significantly improves the accuracy and reproducibility of pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of a compound. thalesnano.com

While less common for antagonists, another potential reason for deuterium labeling is to alter a drug's metabolic profile. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This can sometimes slow down metabolic processes that involve breaking this bond, a phenomenon known as the "kinetic isotope effect." princeton.edu

Overview of Key Research Domains Utilizing GR 125487 and its Deuterated Analog in Preclinical Studies

GR 125487 and its deuterated form are used extensively across several domains of preclinical research to probe the function of the 5-HT4 receptor. Its ability to selectively block this receptor makes it an essential tool for validating the mechanisms of action of 5-HT4-targeting drugs.

Gastrointestinal Motility: The 5-HT4 receptor is well-known for its role in regulating gastrointestinal function. mdpi.comresearchgate.net GR 125487 is frequently used in studies of conditions like irritable bowel syndrome (IBS) and gastroparesis. tandfonline.comresearchgate.net Research has shown that GR 125487 can attenuate the interdigestive migrating motor complex (MMC), the cyclical pattern of gut motility during fasting. jnmjournal.org Specifically, it has been shown to affect both gastric and intestinal MMC, highlighting the receptor's role throughout the gut. jnmjournal.orgphysiology.org In animal models of Parkinson's disease, which often involves non-motor symptoms like constipation, GR 125487 was used to demonstrate that blocking 5-HT4 receptors increased gastrointestinal transit time, worsening constipation-like symptoms. nih.gov

Cognitive Function and Memory: A significant area of research involves the 5-HT4 receptor's role in learning and memory. ebi.ac.uktocris.commdpi.com Agonists of this receptor are investigated as potential treatments for cognitive deficits in conditions like Alzheimer's disease. tandfonline.comnih.gov In these studies, GR 125487 serves as the critical antagonist to confirm that the pro-cognitive effects of a test compound are mediated through the 5-HT4 receptor. tandfonline.comnih.gov For instance, in the novel object recognition test (NORT), a common behavioral assay for memory in rodents, the memory-enhancing effects of 5-HT4 agonists are effectively blocked by the administration of GR 125487. tandfonline.comnih.govbiorxiv.org Similar blocking effects have been demonstrated in other memory tests, such as the spontaneous alternation Y-maze test. nih.gov

Mood Disorders and Neuropsychiatry: There is growing evidence implicating 5-HT4 receptors in the pathophysiology of mood disorders like anxiety and depression. mdpi.commdpi.com Preclinical studies have shown that chronic treatment with the antidepressant fluoxetine (B1211875) (an SSRI) requires 5-HT4 receptor activation for its therapeutic effects. nih.govnih.govnih.gov When co-administered with fluoxetine, GR 125487 prevents the anxiolytic and antidepressant-like effects of the SSRI in animal models. nih.govcongresfrancaispsychiatrie.org This suggests that 5-HT4 receptor stimulation is a necessary downstream event for the action of some antidepressants. nih.govnih.gov

Other Research Applications: The use of GR 125487 extends to other areas of investigation:

Visceral Pain: It has been used to study visceral hypersensitivity, a common symptom in disorders like IBS, helping to parse the role of 5-HT4 receptors in pain signaling. nih.gov

Neurotransmitter System Interactions: Studies have employed GR 125487 to show that 5-HT4 receptors can modulate the release of other neurotransmitters. For example, it has been shown to reduce dopamine (B1211576) outflow in the striatum and to block the enhanced release of acetylcholine (B1216132) in the cortex, indicating complex interactions with dopaminergic and cholinergic systems. mdpi.comresearchgate.net

Neurodegenerative Disease: In a mouse model of Parkinson's disease, pretreatment with GR 125487 was found to exacerbate the loss of dopaminergic neurons, suggesting a potential protective role for the 5-HT4 receptor in this context. nih.gov

Cardiac Function: In transgenic mice overexpressing the human 5-HT4 receptor in the heart, GR 125487 was able to block the positive inotropic (increased contractility) effects induced by serotonin, confirming the functional role of these receptors in cardiac muscle. physiology.org

Table 1: Properties of GR 125487 Sulfamate

Property Value/Description Reference
Compound Name GR 125487 sulfamate medchemexpress.cn
Mechanism of Action Selective 5-HT4 Receptor Antagonist tandfonline.comtocris.com
Binding Affinity (Ki) 0.19 nM (porcine 5-HT4) tocris.comrndsystems.com
Chemical Name 5-Fluoro-2-methoxy-[1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]-1H-indole-3-methylcarboxylate sulfamate tocris.com
Activity Centrally active following systemic administration tocris.comrndsystems.com
Primary Use In vivo and in vitro blockade of 5-HT4 receptors to validate agonist activity tandfonline.com

| Isotopically Labeled Form | GR 125487-d3 sulfamate | glpbio.com |

Table 2: Application of GR 125487 in Preclinical Research Models

Research Domain Model/Test Finding Reference
Cognitive Function Novel Object Recognition Test (NORT) Blocks the pro-cognitive effects of 5-HT4 agonists. tandfonline.comnih.gov
Gastrointestinal Motility Conscious Rat/Dog Models Attenuates spontaneous interdigestive migrating motor complex (MMC). jnmjournal.orgphysiology.org
Mood Disorders Mouse Corticosterone Model of Depression Prevents the anxiolytic and antidepressant-like effects of fluoxetine. nih.govnih.gov
Neurodegeneration MPTP Mouse Model of Parkinson's Disease Exacerbates motor deficits and dopaminergic neuron loss. nih.gov
Visceral Pain Rat Model of Visceral Hypersensitivity Used to investigate the analgesic mechanisms of 5-HT4 agonists. nih.gov

| Cardiac Function | Transgenic Mouse Heart | Blocks 5-HT-induced increases in cardiac contractility. | physiology.org |

Table 3: Compound Names Mentioned in this Article

Compound Name
[3H]-GR 113808
[125I]-SB 207710
5-hydroxytryptamine (5-HT, Serotonin)
BIMU-8
Fluoxetine
GR 113808
GR 125487
This compound
GR 125487 sulfamate

Properties

Molecular Formula

C19H23D3FN3O5S.H2NSO3H

Molecular Weight

527.6

Synonyms

5-Fluoro-2-methoxy-d3-[1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]-1H-indole-3-methylcarboxylate sulfamate

Origin of Product

United States

Molecular and Cellular Pharmacology of Gr 125487 D3 Sulfamate

Functional Antagonism and Inverse Agonism of GR 125487 at 5-HT4 Receptors

Beyond its binding characteristics, GR 125487 demonstrates robust functional effects in cellular and tissue-based assays, acting as both a powerful antagonist that blocks agonist-induced activity and as an inverse agonist that reduces the receptor's basal activity. tocris.com

The 5-HT4 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). GR 125487 effectively functions as a competitive antagonist, blocking these agonist-mediated signaling events.

In cellular models, GR 125487 has been shown to inhibit the increase in cAMP levels stimulated by 5-HT4 agonists. This antagonism has been demonstrated in physiological contexts as well. For example, in transgenic mice with cardiac-specific expression of the human 5-HT4 receptor, GR 125487 completely blocks the positive inotropic effects (increased contractility) induced by serotonin (B10506). researchgate.net Similarly, the pro-cognitive effects of 5-HT4 agonists in animal models can be fully reversed by the administration of GR 125487. nih.gov This makes it an invaluable tool for confirming that a specific physiological response is mediated by the 5-HT4 receptor. mdpi.commdpi.com

In addition to blocking agonist-induced activity, GR 125487 exhibits inverse agonism. This property is observable in systems where 5-HT4 receptors show constitutive, or agonist-independent, activity. In such systems, the receptors can adopt an active conformation and signal through Gs even in the absence of an agonist, leading to elevated basal levels of cAMP.

GR 125487 has been identified as an inverse agonist because it can bind to these constitutively active receptors and stabilize them in an inactive conformation, thereby reducing the basal signaling activity. researchgate.net Specifically, in COS-7 cells expressing the human 5-HT4(a) receptor, GR 125487 was found to decrease agonist-independent cAMP production, a hallmark of inverse agonism. This demonstrates that the compound not only prevents activation by agonists but can also actively turn off the receptor's intrinsic activity.

Receptor-Effector Coupling Mechanisms and Downstream Signaling Modulation

GR 125487 is a potent and selective antagonist of the serotonin 5-HT4 receptor. tocris.com The 5-HT4 receptor is a member of the G-protein-coupled receptor (GPCR) superfamily. nih.govgenecards.org Specifically, it couples to the stimulatory G-protein, Gs. tocris.comguidetomalariapharmacology.org This receptor-effector coupling mechanism is fundamental to its physiological function. Upon binding of an agonist, such as serotonin, the 5-HT4 receptor undergoes a conformational change that activates the associated Gs protein.

The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase. nih.govtocris.com This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The elevation of cAMP levels initiates a cascade of downstream signaling events that ultimately mediate the cellular response.

As a competitive antagonist, GR 125487 binds to the 5-HT4 receptor but does not elicit an active response. nih.gov Instead, it occupies the binding site, thereby blocking agonists like serotonin from accessing and activating the receptor. By preventing agonist binding, GR 125487 inhibits the Gs protein-mediated stimulation of adenylyl cyclase, thus preventing the subsequent rise in intracellular cAMP levels. nih.govnih.gov Its high affinity and selectivity for the 5-HT4 receptor have been quantified in various studies, demonstrating its utility as a pharmacological tool to probe the function of this receptor system. nih.govguidetomalariapharmacology.org

Table 1: Pharmacological Profile of GR 125487 at the 5-HT4 Receptor

Parameter Value Description Source(s)
pKi 9.8 – 10.7 A measure of the ligand's binding affinity for the receptor. guidetomalariapharmacology.org

| pKB | 10.12 | A measure of the antagonist's potency, derived from its ability to inhibit the effect of an agonist. | nih.gov |

The functional responsiveness of G-protein-coupled receptors, including the 5-HT4 receptor, is tightly regulated by cellular processes such as desensitization and internalization. researchgate.net Desensitization refers to the rapid attenuation of receptor signaling in the continued presence of an agonist. This is often followed by receptor internalization, where receptors are removed from the cell surface via endocytosis, rendering them inaccessible to extracellular ligands. These mechanisms are crucial for preventing overstimulation and for maintaining cellular homeostasis.

These regulatory events are typically triggered by agonist-induced receptor activation and subsequent phosphorylation by kinases. As a receptor antagonist, the primary role of GR 125487 is to block the initial step of receptor activation by agonists. Consequently, GR 125487 is expected to prevent or attenuate agonist-induced desensitization and internalization of the 5-HT4 receptor. By occupying the receptor without activating it, it would not promote the conformational changes necessary to initiate these regulatory feedback mechanisms.

While the general principles of 5-HT4 receptor desensitization and internalization have been subjects of investigation, detailed studies focusing specifically on the kinetic effects of GR 125487 on these processes are not extensively documented in the available literature. researchgate.net The compound's utility in research often lies in its ability to block these agonist-driven events, thereby allowing for the isolation and study of the 5-HT4 signaling pathway itself.

Preclinical in Vivo Pharmacological Characterization of Gr 125487 D3 Sulfamate

Central Nervous System Penetration and Receptor Occupancy Studies in Animal Models

Studies utilizing GR 125487 as a tool to investigate the role of 5-HT4 receptors in the central nervous system have provided indirect evidence of its ability to cross the blood-brain barrier and engage its target. In vivo microdialysis studies in halothane-anesthetized rats demonstrated that the local application of GR 125487 in the striatum could partially reduce the enhancement of dopamine (B1211576) outflow induced by serotonin (B10506) (5-HT). nih.gov This finding suggests that GR 125487 can penetrate brain tissue to exert its antagonistic effects on 5-HT4 receptors.

Further evidence of central receptor occupancy comes from a study in male C57BL/6j mice, where the subcutaneous administration of GR 125487 was shown to inhibit the increase in soluble amyloid precursor protein alpha (sAPPα) levels in both the hippocampus and cortex, an effect induced by the 5-HT4 receptor agonist prucalopride. scispace.com This blockade of a downstream signaling event confirms that GR 125487 reaches central 5-HT4 receptors and effectively antagonizes their function in vivo. Additionally, research has shown that the effects of a 3-day treatment with 5-HT4 receptor agonists on the firing rate of dorsal raphe nucleus neurons can be blocked by the intravenous administration of GR 125487. nih.gov

Study Type Animal Model Key Finding Citation
In vivo microdialysisRatPartially reduced 5-HT-induced dopamine outflow in the striatum. nih.gov
Western blot analysisMouseInhibited prucalopride-induced increases in sAPPα in the hippocampus and cortex. scispace.com
Electrophysiological recordingRatBlocked the effects of 5-HT4 agonists on dorsal raphe nucleus neuron firing rate. nih.gov

Investigations in Animal Models of Serotonin Receptor-Mediated Physiological Processes

Impact on Gastrointestinal Motility and Visceral Function in Rodent Models

Modulation of Cardiovascular Parameters and Cardiac Function in Preclinical Species

Detailed preclinical studies specifically investigating the effects of GR 125487 on cardiovascular parameters and cardiac function in various animal models were not identified in the performed searches. The primary focus of the available literature on GR 125487 is its utility as a selective 5-HT4 receptor antagonist in central nervous system and gastrointestinal research.

Effects on Nociception and Allodynia in Animal Pain Models

GR 125487 has been shown to be effective in modulating visceral pain responses in rodent models. In a study investigating the analgesic effect of the 5-HT4 receptor agonist tegaserod (B130379) in rats, pre-treatment with GR 125487 was able to antagonize the tegaserod-induced inhibition of the visceromotor response to colorectal distension. nih.gov This demonstrates that the analgesic effects of tegaserod are mediated through 5-HT4 receptors and that GR 125487 can effectively block this action.

Animal Model Pain Stimulus Effect of GR 125487 Citation
RatColorectal DistensionAntagonized the analgesic effect of a 5-HT4 receptor agonist. nih.gov

Behavioral Pharmacology in Rodent Models of Neurological Function

Cognitive and Memory Paradigms (e.g., Passive Avoidance, Novel Object Recognition) in Rodents

The role of 5-HT4 receptors in cognitive function is an active area of research, and GR 125487 has been employed to elucidate these mechanisms. While specific studies detailing the effects of GR 125487 in passive avoidance and novel object recognition tasks were not prominently found in the search results, its ability to block the cognitive-enhancing effects of 5-HT4 agonists is implied by its antagonistic action on central 5-HT4 receptors, as demonstrated by the blockade of sAPPα increases in the hippocampus and cortex. scispace.com sAPPα is a protein with known pro-memsic and neuroprotective properties.

Assessment in Animal Models of Emesis.

No research studies detailing the assessment of GR 125487 - d3 sulfamate (B1201201) in preclinical animal models of emesis were identified.

Influence on Motor Control and Reflexes (e.g., Myoclonus) in Preclinical Species.

No published data on the influence of GR 125487 - d3 sulfamate on motor control or reflexes, including myoclonus, in preclinical species could be located. While the parent, non-deuterated compound has been investigated in some neurological models, the specific data for the deuterated variant is not available in the reviewed literature.

Metabolic Fate and Pharmacokinetics of Gr 125487 D3 Sulfamate in Preclinical Systems

In Vitro Metabolic Stability Assessment and Metabolite Identification Using Deuterated Labeling.

For GR 125487 - d3 sulfamate (B1201201), its metabolic stability would be evaluated by incubating the compound with liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) and humans. The rate of disappearance of the parent compound over time is monitored, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

The incorporation of a deuterium (B1214612) label in GR 125487 - d3 sulfamate offers a significant advantage in metabolite identification. The mass shift of three daltons (due to the three deuterium atoms) allows for the ready distinction of drug-related material from endogenous matrix components in mass spectrometric analyses. This aids in the detection and structural elucidation of metabolites formed through various biotransformation pathways.

Table 1: Illustrative In Vitro Metabolic Stability Data for this compound in Liver Microsomes

SpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
MouseData not availableData not available
RatData not availableData not available
DogData not availableData not available
MonkeyData not availableData not available
HumanData not availableData not available

Comparative Pharmacokinetic Profiles of Deuterated and Non-Deuterated Analogs in Animal Models

Analysis of Absorption, Distribution, and Elimination Kinetics in Preclinical Species

Following administration to preclinical species, typically via both intravenous and oral routes, serial blood samples are collected to characterize the plasma concentration-time profiles of this compound and its non-deuterated analog. These profiles are then used to derive key pharmacokinetic parameters that describe the absorption, distribution, and elimination of the compounds. Dose-independent kinetics are often assessed by administering the compound at multiple dose levels.

Assessment of Bioavailability and Systemic Exposure in Rodents

Oral bioavailability (F) is a critical parameter that measures the fraction of an orally administered dose that reaches the systemic circulation. It is determined by comparing the area under the plasma concentration-time curve (AUC) following oral administration to that following intravenous administration. In rodents, such as rats and mice, the bioavailability and systemic exposure of this compound would be compared to the non-deuterated analog. An improvement in metabolic stability due to deuteration is expected to lead to higher oral bioavailability.

Table 2: Hypothetical Comparative Pharmacokinetic Parameters in Rats

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)F (%)
GR 125487 sulfamateIV1--Data not availableData not available-
PO5Data not availableData not availableData not availableData not availableData not available
This compoundIV1--Data not availableData not available-
PO5Data not availableData not availableData not availableData not availableData not available

Investigation of Potential Kinetic Isotope Effects on GR 125487 Metabolism

The observed differences in the metabolic profiles of deuterated and non-deuterated compounds are often attributed to the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with one of its heavier isotopes. In the case of this compound, the replacement of hydrogen with deuterium at a metabolically active site can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

Breaking the C-D bond requires more energy, which can slow down the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 enzymes. The magnitude of the KIE can provide valuable insights into the rate-limiting steps of a compound's metabolism. Investigating the KIE for GR 125487 metabolism would involve detailed in vitro experiments to compare the rates of metabolite formation for both the deuterated and non-deuterated analogs. This information is crucial for understanding the underlying mechanisms responsible for any observed pharmacokinetic differences.

Advanced Analytical Methodologies for Gr 125487 D3 Sulfamate Research

Development and Validation of Quantitative Analytical Methods in Biological Matrices (e.g., LC-MS/MS utilizing d3 internal standard)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative determination of drugs and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates. nih.gov A key challenge in such bioanalysis is the potential for variability arising from sample preparation, instrument response, and matrix effects, where co-eluting endogenous components can suppress or enhance the analyte's signal. nih.gov

The use of a stable isotope-labeled internal standard (SIL-IS), such as GR 125487 - d3 sulfamate (B1201201), is the gold standard for mitigating these issues. scispace.com Because the deuterated standard is nearly identical to the non-deuterated analyte in its chemical and physical properties, it co-elutes during chromatography and experiences the same extraction recovery and ionization effects. scispace.commyadlm.org By adding a known amount of GR 125487 - d3 sulfamate to each sample at the beginning of the workflow, it serves as a reliable reference. The final quantification is based on the ratio of the analyte's mass spectrometric response to that of the internal standard, effectively normalizing for variations and ensuring high accuracy and precision. scispace.com

Method validation for such an assay involves a rigorous assessment of several key parameters to ensure the reliability of the data.

Validation ParameterTypical Acceptance CriteriaDescription
Linearity (r²)≥ 0.99Demonstrates a proportional relationship between concentration and instrument response over a defined range.
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CVThe lowest concentration on the standard curve that can be reliably quantified with acceptable accuracy and precision.
Accuracy (% Bias)Within ±15% of the nominal concentration (±20% at LLOQ)Measures the closeness of the mean test results to the true concentration.
Precision (% CV)≤ 15% Coefficient of Variation (≤ 20% at LLOQ)Expresses the closeness of agreement (degree of scatter) between a series of measurements from multiple samplings of the same homogeneous sample.
Matrix EffectCV of IS-normalized matrix factor ≤ 15%Assesses the influence of co-eluting matrix components on the ionization of the analyte and internal standard.

Application of Deuterated Analogs in Metabolic Tracing and Pathway Elucidation Studies

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to drug development. Deuterated analogs like this compound are powerful tools for elucidating metabolic pathways. simsonpharma.com The basis for this application is the kinetic isotope effect (KIE), a phenomenon where the replacement of a hydrogen atom with a heavier deuterium (B1214612) atom can slow down the rate of a chemical reaction if the cleavage of that C-H bond is the rate-limiting step. scispace.comnih.gov

In drug metabolism, many key reactions are oxidation steps catalyzed by cytochrome P450 (CYP) enzymes, which often involve the breaking of C-H bonds. nih.gov When this compound is introduced into an in vitro or in vivo model system, the C-D bonds at the labeled methoxy (B1213986) group are stronger and more resistant to enzymatic cleavage than the corresponding C-H bonds in the parent compound.

This has two primary applications in metabolic research:

Identifying Metabolic "Soft Spots": By comparing the metabolite profile of GR 125487 sulfamate with that of this compound, researchers can pinpoint sites of metabolism. If deuteration at a specific position leads to a significant reduction in the formation of a particular metabolite, it confirms that this position is a primary site of metabolic attack.

Elucidating Metabolic Shunting: When a primary metabolic pathway is slowed or blocked by deuteration, the drug's metabolism may shift to alternative, secondary pathways. slideshare.net This phenomenon, known as "metabolic shunting," can be observed by the appearance of new or more abundant metabolites that are less prevalent in the metabolism of the non-deuterated compound. Stable isotope tracing allows for the unambiguous tracking of atoms from a substrate through various metabolic reactions, providing unparalleled insight into the complex wiring of metabolic networks. springernature.comnih.govresearchgate.net

CompoundPrimary Metabolite (O-demethylation)Secondary Metabolite (e.g., N-oxidation)Interpretation
GR 125487 sulfamate100% (Relative Abundance)5% (Relative Abundance)O-demethylation is the major metabolic pathway.
This compound30% (Relative Abundance)45% (Relative Abundance)Deuteration significantly slowed O-demethylation, revealing N-oxidation as a major secondary ("shunt") pathway.

Spectroscopic Characterization for Structural Integrity and Isotopic Purity Verification (e.g., NMR, high-resolution Mass Spectrometry)

For a deuterated compound to be effective as an internal standard or a metabolic tracer, its quality must be rigorously confirmed. Two key analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), are essential for this verification. rsc.org

High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the isotopic purity and enrichment of the compound. rsc.org HRMS can distinguish between the analyte containing no deuterium (d₀), one deuterium (d₁), two deuteriums (d₂), three deuteriums (d₃), and so on. By measuring the relative abundance of these different isotopologues, analysts can calculate the percentage of the compound that is correctly labeled with three deuterium atoms and quantify the presence of any unlabeled or partially labeled species. almacgroup.com

Analytical TestMethodologyTypical Specification for this compoundPurpose
Isotopic PurityHigh-Resolution Mass Spectrometry (HRMS)≥ 98% d₃Confirms the percentage of molecules containing the correct number of deuterium atoms.
Isotopic EnrichmentHigh-Resolution Mass Spectrometry (HRMS)≥ 99 atom % DMeasures the percentage of deuterium relative to hydrogen at the labeled position.
Structural Integrity¹H NMR, ¹³C NMRSpectrum conforms to the structure of GR 125487 sulfamateVerifies that the overall chemical structure is correct.
Site of Labeling¹H NMRAbsence of methoxy proton signalConfirms that the deuterium atoms are located at the intended position (the methoxy group).

Gr 125487 D3 Sulfamate As a Chemical Biology Research Tool

Application in Receptor Probing and Target Validation Studies for 5-HT4 Receptors.

GR 125487 and its deuterated analog are instrumental in the exploration and validation of 5-HT4 receptors as therapeutic targets. The high affinity and selectivity of GR 125487 for the 5-HT4 receptor make it an exceptional probe for characterizing the distribution and density of these receptors in various tissues and cell types.

Radioligand binding assays are a cornerstone of receptor research, and while a radiolabeled version of a similar antagonist, [3H]-GR113808, was developed for this purpose, the principles and outcomes of such studies are directly relevant to the utility of GR 125487. In these assays, the binding of the radiolabeled ligand to tissue homogenates is measured. The high affinity of compounds like GR 125487 allows for the precise quantification of 5-HT4 receptors. For instance, in studies using porcine caudate nucleus, GR 125487 demonstrated a high potency with a Ki (inhibition constant) of 0.19 nM, indicating very strong binding to the 5-HT4 receptor nih.gov.

Target validation studies utilize selective antagonists like GR 125487 to confirm the physiological or pathophysiological role of the 5-HT4 receptor. By observing the biological effects of blocking this receptor, researchers can infer its function. For example, the administration of a 5-HT4 receptor antagonist has been shown to block the cognitive-enhancing effects of 5-HT4 agonists, thereby validating the receptor's role in cognitive processes medchemexpress.com. Furthermore, disrupting 5-HT4 receptor function with antagonists like GR 125487 has been demonstrated to abolish the behavioral effects of selective serotonin (B10506) reuptake inhibitors (SSRIs) in certain animal models of depression and anxiety, suggesting that 5-HT4 receptor activation is a necessary component for the therapeutic effects of these drugs nih.gov.

The following table summarizes the binding affinities of various 5-HT4 receptor antagonists, highlighting the potency of GR 125487.

AntagonistKi (nM) for Porcine 5-HT4 Receptor
GR 125487 0.19
GR 113808> GR 125487
SC 53606> GR 113808
SDZ 205,557> SC 53606
RS 23597-190> SDZ 205,557

Data sourced from a study on porcine caudate nucleus. nih.gov

Use in Mechanistic Studies to Discriminate Contributions of Serotonin Receptor Subtypes.

The serotonin system is characterized by a large family of receptor subtypes, each with distinct signaling pathways and physiological roles. A significant challenge in serotonin research is dissecting the specific contribution of each subtype to a given biological response. The high selectivity of GR 125487 for the 5-HT4 receptor over other serotonin receptor subtypes makes it an invaluable tool for such mechanistic studies.

Research has shown that GR 125487 is highly selective for the 5-HT4 receptor, particularly when compared to the 5-HT3 receptor nih.gov. This selectivity is crucial for experiments designed to isolate the effects mediated by 5-HT4 receptors. For example, in studies of emesis (vomiting), which can be mediated by multiple serotonin receptors, GR 125487 can be used to specifically block the 5-HT4 receptor's contribution, allowing researchers to quantify the involvement of other receptors like 5-HT3.

By comparing the effects of a non-selective serotonin agent with the effects observed in the presence of GR 125487, scientists can subtract the 5-HT4-mediated component and thereby clarify the roles of other receptor subtypes. This pharmacological dissection is fundamental to understanding the complex signaling networks of the brain and periphery.

The table below illustrates the selectivity profile of GR 125487, emphasizing its utility in discriminating between 5-HT4 and 5-HT3 receptors.

Receptor SubtypeGR 125487 Affinity
5-HT4 High (Ki = 0.19 nM) nih.gov
5-HT3Low nih.gov

Integration into High-Throughput Screening Platforms for the Discovery of Novel 5-HT4 Receptor Ligands.

High-throughput screening (HTS) is a key strategy in modern drug discovery for identifying new lead compounds. In the context of 5-HT4 receptor research, GR 125487-d3 sulfamate (B1201201) and its non-deuterated form can be integrated into HTS platforms in several ways.

One common approach is the use of competitive binding assays. In this format, a labeled ligand (which could be a radiolabeled or fluorescently tagged version of a high-affinity antagonist like GR 125487) is incubated with the 5-HT4 receptor. A library of test compounds is then screened for their ability to displace the labeled ligand. A reduction in the bound signal indicates that a test compound is binding to the receptor. The potency of GR 125487 makes it an excellent reference compound and a tool for developing and validating such assays nih.gov.

The deuterated form, GR 125487-d3 sulfamate, is particularly useful in the subsequent stages of hit validation and characterization, especially when using mass spectrometry-based detection methods. Its known concentration can be added to samples as an internal standard, allowing for precise quantification of the binding of newly discovered, non-labeled ligands. This is crucial for determining the binding affinities (Ki values) of hit compounds with high accuracy.

The development of robust and reliable HTS assays is critical for the efficient discovery of novel 5-HT4 receptor ligands. The well-characterized pharmacology of GR 125487 provides a solid foundation for these screening efforts, ensuring the quality and relevance of the data generated.

HTS ApplicationRole of GR 125487 / GR 125487-d3 Sulfamate
Assay DevelopmentReference antagonist for validating assay performance.
Competitive Binding AssaysCan be used as a displacer or a template for developing labeled probes.
Hit ValidationGR 125487-d3 sulfamate serves as an internal standard for quantitative mass spectrometry analysis of new ligands.

Future Directions and Emerging Research Avenues for Gr 125487 D3 Sulfamate

Investigation in Novel Preclinical Disease Models Implicating 5-HT4 Receptors

The established involvement of 5-HT4 receptors in cognitive processes, mood regulation, and gastrointestinal motility provides a strong rationale for investigating the therapeutic potential of GR 125487-d3 sulfamate (B1201201) in a range of preclinical disease models. tocris.com

Cognitive Disorders: Given the role of 5-HT4 receptors in learning and memory, future research could employ GR 125487-d3 sulfamate in sophisticated preclinical models of Alzheimer's disease and other dementias. tocris.com Its use could help to dissect the contribution of 5-HT4 receptor dysfunction to the pathophysiology of these conditions and to evaluate the potential of 5-HT4 receptor modulation as a therapeutic strategy. nih.gov

Mood and Anxiety Disorders: The anxiolytic and antidepressant-like effects observed with 5-HT4 receptor agonists suggest that antagonists like GR 125487-d3 sulfamate could be valuable tools in animal models of anxiety and depression. nih.govspringernature.com These studies could further clarify the nuanced role of this receptor in emotional regulation.

Gastrointestinal Disorders: In preclinical models of irritable bowel syndrome (IBS) and other motility disorders, GR 125487-d3 sulfamate can be instrumental in exploring the impact of 5-HT4 receptor blockade on visceral hypersensitivity and abnormal gut transit. nih.gov

The following table outlines potential preclinical models for future investigation with GR 125487-d3 sulfamate:

Disease AreaPreclinical ModelResearch Question
Cognitive Disorders Transgenic mouse models of Alzheimer's diseaseTo what extent does 5-HT4 receptor blockade with GR 125487-d3 sulfamate modify disease progression and cognitive deficits?
Mood Disorders Chronic unpredictable stress models of depressionHow does antagonism of 5-HT4 receptors with GR 125487-d3 sulfamate affect depressive-like behaviors and neurobiological markers?
Anxiety Disorders Elevated plus maze and light-dark box testsDoes GR 125487-d3 sulfamate modulate anxiety-like behaviors, and through which neural circuits?
Gastrointestinal Disorders Models of visceral hypersensitivity in irritable bowel syndromeCan GR 125487-d3 sulfamate alleviate visceral pain and normalize gut motility in preclinical IBS models?

Exploration of Unexplored Molecular Interactions and Off-Target Mechanisms for Mechanistic Insights

While GR 125487 sulfamate is recognized for its high selectivity for the 5-HT4 receptor, a comprehensive understanding of its full pharmacological profile is crucial for its application as a precise research tool. Future studies should aim to characterize its binding affinity at a wide range of other receptors, transporters, and enzymes. This will help to rule out any potential off-target effects that could confound experimental results and to provide a more complete picture of its mechanism of action.

Furthermore, research into the downstream signaling pathways modulated by GR 125487-d3 sulfamate beyond its direct antagonism of the 5-HT4 receptor could reveal novel molecular interactions and provide deeper mechanistic insights.

Contribution to Understanding 5-HT4 Receptor Isoform Specificity and Distribution

The 5-HT4 receptor is known to exist in multiple splice variants, or isoforms, which exhibit distinct tissue distribution patterns. researchgate.netembopress.orgnih.gov For instance, in the rat brain, the 5-HT4S isoform transcript is predominantly found in the striatum, while the 5-HT4L transcript is more widely expressed. embopress.orgnih.gov In peripheral tissues, the 5-HT4S isoform has been identified in the atrium of the heart. embopress.orgnih.gov

Despite these differences in localization, the pharmacological profiles of these isoforms are remarkably similar, posing a challenge for the development of isoform-selective ligands. wikipedia.org Future research using GR 125487-d3 sulfamate in combination with molecular and cellular techniques could help to functionally differentiate these isoforms in their native environments. For example, studies could investigate whether the antagonist exhibits any subtle differences in binding affinity or functional blockade between isoforms, which could then be exploited for the design of more selective compounds.

Potential for Development as a Research Tool in Advanced Neuroimaging Techniques for Receptor Mapping

The deuteration of GR 125487 sulfamate to create GR 125487-d3 sulfamate opens up possibilities for its use in advanced neuroimaging techniques, particularly Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of receptor distribution and density in the living brain. nih.govdrugbank.com

The development of a radiolabeled version of GR 125487-d3 sulfamate could provide a powerful tool for mapping 5-HT4 receptors in both healthy and diseased states. The deuterium (B1214612) atoms can potentially offer metabolic stability, a desirable property for a PET radioligand. mdpi.com A successful PET tracer based on this chemical scaffold would need to exhibit high affinity and selectivity for the 5-HT4 receptor, appropriate lipophilicity for blood-brain barrier penetration, and favorable kinetics for imaging. nih.gov Such a tool would be invaluable for understanding the role of 5-HT4 receptors in neuropsychiatric and neurodegenerative disorders and for the development of novel therapeutics targeting this receptor.

Q & A

Q. What is the primary pharmacological role of GR 125487 - d3 sulfamate in experimental settings, and how is its receptor specificity validated?

this compound is a deuterated, metabolically stable selective antagonist of 5-HT₄ receptors, widely used to confirm receptor-mediated responses in agonist studies. Its specificity is validated through competitive binding assays and functional antagonism in tissues such as canine gastric muscle (pA₂ ≈ 9.7) and rat rectum (pKB ≈ 9.1) . Methodologically, researchers should pair it with agonists like prucalopride and employ Schild analysis to calculate antagonistic potency. Cross-validation with structurally distinct antagonists (e.g., GR 113808) ensures specificity .

Q. How should researchers design in vivo experiments to assess GR 125487's antagonism of 5-HT₄ receptors?

Key considerations include:

  • Dosage : 10–20 mg/kg intravenously (i.v.) in canine gastric studies, sufficient to achieve receptor saturation .
  • Control groups : Pretreatment with GR 125487 15 minutes before agonist administration to block receptor activity .
  • Endpoint measurements : Quantify changes in gastric volume (in vivo) or muscle strip contractions (in vitro) relative to baseline, normalized to 100% pre-treatment values .
  • Statistical rigor : Use repeated-measures ANOVA with post hoc Scheffe’s test for dose-response comparisons (α = 0.05) .

Q. What are the critical considerations for preparing this compound solutions to ensure stability and solubility?

  • Solubility : Dissolve in DMSO (stock concentration: 10 mM) and dilute in buffer to maintain DMSO <0.5% of total volume. Heating to 37°C with sonication improves dissolution .
  • Storage : Aliquot and store at -20°C to prevent degradation; avoid freeze-thaw cycles .
  • Purity verification : Use HPLC (>98% purity) and reference COA documentation for batch consistency .

Advanced Research Questions

Q. How does GR 125487's antagonism affect the maximal response in 5-HT₄ agonist dose-response curves, and how should researchers interpret such non-competitive patterns?

GR 125487 often depresses maximal agonist efficacy (e.g., reducing prucalopride-induced gastric volume reduction from 48% to 32%) while shifting ED₅₀ values (e.g., from 0.02 to 0.86 mg/kg i.v. in dogs). This suggests non-competitive antagonism, possibly due to allosteric modulation or receptor internalization. Researchers should employ modified Schild analysis with unconstrained Hill slopes and report both pA₂ and maximal effect suppression .

Q. What methodologies are recommended for analyzing contradictory data regarding GR 125487's efficacy across tissue types or species?

Contradictions arise in models like rat atrial tissue, where GR 125487 (1 µM) fails to inhibit 5-HT-induced inotropy, contrasting with gastric studies. To resolve this:

  • Perform receptor subtype profiling (e.g., RT-PCR for 5-HT₄ splice variants like 5-HT₄L/5-HT₄S) .
  • Use functional selectivity assays (e.g., cAMP vs. ion channel coupling) to assess tissue-specific signaling .
  • Cross-validate with genetic knockout models or siRNA silencing to confirm receptor involvement .

Q. What advanced neurochemical techniques can elucidate GR 125487's state-dependent modulation of dopaminergic pathways?

  • In vivo microdialysis : Measure striatal dopamine (DA) outflow under haloperidol-activated conditions. GR 125487 (1 mg/kg i.p.) reduces DA release by 35–66% only when nigrostriatal pathways are pharmacologically activated .
  • Single-unit electrophysiology : Record DA neuron firing in substantia nigra. GR 125487 (444 µg/kg i.v.) selectively inhibits haloperidol-stimulated impulse flow without affecting basal activity .
  • Behavioral assays : Pair passive avoidance tests with GR 125487 (10–20 mg/kg i.p.) to study 5-HT₄-mediated memory modulation, using scopolamine as a positive control .

Methodological Notes

  • Data interpretation : Always report Hill slopes and maximal responses in agonist-antagonist studies to distinguish competitive vs. non-competitive effects .
  • Replication protocols : Include detailed solubility parameters, antagonist pretreatment intervals, and statistical software (e.g., SAS PROC MIXED for longitudinal data) .
  • Ethical compliance : Adhere to institutional guidelines for in vivo dosing (e.g., 10 ml/kg maximum injection volume in rodents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.